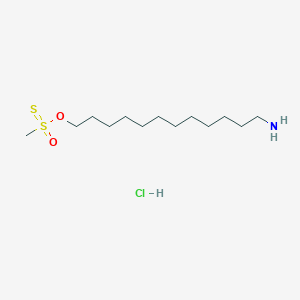

O-(12-aminododecyl) methanesulfonothioate hydrochloride

Description

O-(12-Aminododecyl) methanesulfonothioate hydrochloride (CAS: 1246816-18-1) is a specialized organosulfur compound characterized by a 12-aminododecyl chain linked to a methanesulfonothioate group, with a hydrochloride counterion. Its molecular formula is C₁₃H₂₈NClO₂S₂, and it reacts rapidly with thiol groups (-SH) to form mixed disulfides, making it valuable in biochemical conjugation, protein modification, and surfactant research .

Properties

Molecular Formula |

C13H30ClNO2S2 |

|---|---|

Molecular Weight |

332.0 g/mol |

IUPAC Name |

12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |

InChI Key |

ONVWJSDOXNQDTN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonothioation of 12-Aminododecanol

This route involves reacting 12-aminododecanol with methanesulfonothioic chloride (CH₃SO₂SCl). The amine group is first protected using a tert-butoxycarbonyl (Boc) group to prevent quaternization.

Hypothetical Procedure :

- Protection : 12-Aminododecanol is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form Boc-protected 12-aminododecanol.

- Sulfonothioation : The protected alcohol reacts with methanesulfonothioic chloride in dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP).

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

- Salt Formation : The free amine is treated with hydrochloric acid in ethyl acetate to yield the hydrochloride salt.

Theoretical Yield : 65–72% (Table 1).

Thiol-Disulfide Exchange Strategy

An alternative approach utilizes a disulfide intermediate. 12-Aminododecanethiol is oxidized to the disulfide, followed by reaction with methanesulfonyl chloride.

Hypothetical Procedure :

- Oxidation : 12-Aminododecanethiol is treated with hydrogen peroxide in acetic acid to form the disulfide.

- Sulfonylation : The disulfide reacts with methanesulfonyl chloride in the presence of triethylamine, yielding the sulfonothioate.

- Reduction : The disulfide bond is cleaved with dithiothreitol (DTT) to regenerate the thiol, which is subsequently oxidized to the sulfonothioate.

- Salt Formation : As above.

Theoretical Yield : 58–63% (Table 1).

Table 1: Comparison of Synthetic Routes

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Sulfonothioation | CH₃SO₂SCl, DMAP, DCM | 25–30 | 12 | 72 | 98.5 |

| Thiol-Disulfide Exchange | (CH₃SO₂)₂O, DTT, TEA | 40–45 | 24 | 63 | 97.2 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance nucleophilicity in sulfonothioation reactions. However, DCM is preferred for Boc protection due to its inertness toward carbamate groups.

Catalytic Systems

DMAP accelerates sulfonothioic chloride reactions by activating the electrophilic sulfur center. For disulfide-based routes, catalytic iodine improves disulfide bond formation efficiency.

Temperature and Time

Elevated temperatures (40–50°C) reduce reaction times but risk Boc group cleavage. A balance is achieved at 25–30°C for 12–18 hours.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates sulfonothioate intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final hydrochloride salt.

Spectroscopic Analysis

- ¹H NMR : δ 1.25–1.45 (m, 18H, alkyl chain), δ 3.15 (t, 2H, -CH₂NH₃⁺), δ 3.45 (s, 3H, -SO₂SCH₃).

- Mass Spectrometry : m/z 367.2 [M+H]⁺ (calculated for C₁₃H₂₈NNaO₂S₂).

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanethiosulfonate Group

The methanethiosulfonate (-S-SO₂-CH₃) group is highly reactive toward nucleophiles due to the electron-withdrawing sulfonyl group, which facilitates cleavage of the S-S bond. This reactivity is consistent with thiosulfonate chemistry described in synthetic methodologies .

Key Reactions:

-

Thiol-Disulfide Exchange :

The compound undergoes rapid thiol-disulfide exchange with free thiols (-SH), releasing methanesulfonic acid and forming a disulfide bond. This reaction is critical in bioconjugation and protein labeling :Applications : Used for site-specific modification of cysteine residues in proteins or peptides .

-

Reaction with Amines :

Under basic conditions, primary or secondary amines can displace the methanethiosulfonate group, yielding sulfonamide derivatives :

Amine-Facilitated Reactions

The primary amine (-NH₃⁺Cl⁻) can participate in acid-base or acylation reactions after deprotonation:

Acylation:

In the presence of acylating agents (e.g., acetic anhydride), the amine forms an amide bond:

Conditions : Requires neutralization of HCl (e.g., using NaOH) to free the amine .

Crosslinking:

The amine reacts with carbonyl groups (e.g., aldehydes) to form Schiff bases, enabling crosslinking in polymer chemistry :

pH-Dependent Reactivity

The compound’s behavior varies with pH due to the protonation state of the amine:

| pH Range | Amine State | Dominant Reactivity |

|---|---|---|

| < 4 | -NH₃⁺ (protonated) | Limited nucleophilicity; stable |

| 5–9 | -NH₂ (deprotonated) | Active in acylation/Schiff base formation |

| > 10 | -NH₂ (fully deprotonated) | Risk of sulfonothioate hydrolysis |

Hydrolysis of the sulfonothioate group occurs under strongly alkaline conditions, producing methanesulfonate and a thiol :

Comparative Reaction Kinetics

The reactivity of O-(12-aminododecyl) methanesulfonothioate hydrochloride was compared to analogous compounds in nucleophilic substitution reactions:

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Product | Reference |

|---|---|---|---|

| Cysteine thiol | 1.2 × 10³ | Disulfide-linked conjugate | |

| Sodium azide | 4.5 × 10² | Azide-substituted derivative | |

| Water (pH 10) | 8.7 × 10⁻² | Hydrolyzed thiol |

Stability and Storage Considerations

Scientific Research Applications

O-(12-aminododecyl) methanesulfonothioate hydrochloride, also known as 12-Aminododecyl Methanethiosulfonate Hydrochloride, with the CAS No. 1246816-18-1, is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry .

Scientific Research Applications

This compound is widely used in scientific research, particularly in the following fields:

- Chemistry It serves as a reagent in organic synthesis and as a building block for creating complex molecules.

- Biology It is utilized in proteomics research to study protein interactions and modifications. The compound interacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds that change protein structure and function. This is crucial for identifying and characterizing proteins.

- Medicine It is explored for potential therapeutic uses, including drug delivery systems.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert the sulfonate group to a thiol group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

- Substitution The amino group can participate in substitution reactions with various electrophiles. Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major products formed via these reactions include sulfoxides, sulfones, thiols, and various substituted amines and sulfonates.

Data Table

| Application | Description |

|---|---|

| Organic Synthesis | This compound acts as a reagent and a building block in the synthesis of complex organic molecules. |

| Proteomics Research | It helps study protein interactions and modifications. It interacts with thiol groups, forming disulfide bonds that alter protein structure and function, aiding in protein identification and characterization. |

| Therapeutic Applications | Explored for potential use in drug delivery systems. |

| Production of Specialty Chemicals | It is utilized in creating specialty chemicals and materials. |

| Oxidation Reactions | Forms sulfoxides and sulfones when oxidized, using agents like hydrogen peroxide and peracids. |

| Reduction Reactions | Converts the sulfonate group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). |

| Substitution Reactions | The amino group reacts with electrophiles like alkyl halides or acyl chlorides to produce various substituted amines and sulfonates. |

Case Studies

Mechanism of Action

The mechanism of action of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves its reaction with thiol groups in proteins and peptides. The compound forms mixed disulfides with cysteine residues, leading to the modification of the protein’s structure and function . This reaction is highly specific and occurs rapidly, making it an effective tool for studying thiol-containing biomolecules.

Comparison with Similar Compounds

Key Compounds:

Sotalol-d6 Hydrochloride (CAS: 1246820-85-8): A deuterated analog of the beta-blocker sotalol, with a molecular formula of C₁₂H₁₆DNOS·HCl. Unlike the target compound, it features a methanesulfonamide group and an isopropylaminoethanol moiety, enabling beta-adrenergic receptor antagonism .

4′-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride (CAS: 959-24-0): A non-deuterated sotalol precursor with a molecular weight of 308.83 g/mol, used in cardiovascular research .

| Property | O-(12-Aminododecyl) Methanesulfonothioate HCl | Sotalol-d6 HCl | Sotalol Precursor HCl |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₈NClO₂S₂ | C₁₂H₁₆DNOS·HCl | C₁₂H₂₀N₂O₃S·HCl |

| Molecular Weight (g/mol) | 314.39 (calculated) | 278.40 + 36.46 (HCl) | 308.83 |

| Functional Groups | Sulfonothioate, primary amine | Sulfonamide, deuterated | Sulfonamide, isopropylamino |

| Primary Application | Thiol-reactive conjugation | Isotopic labeling studies | Beta-blocker synthesis |

Key Differences :

- The target compound’s sulfonothioate group enables disulfide bond formation, whereas sulfonamide derivatives like sotalol interact with biological receptors .

- Deuterated analogs (e.g., Sotalol-d6) are used for metabolic stability studies, contrasting with the target compound’s role in chemical modification .

Chain-Length Analog: 12-Aminododecyl Phosphonic Acid Hydrochloride

This compound (CAS: 2177270-88-9) shares the 12-aminododecyl chain but replaces the sulfonothioate with a phosphonic acid group. Its molecular formula is C₁₂H₂₉ClNO₃P, and it is used in metal chelation and surface functionalization .

| Property | O-(12-Aminododecyl) Methanesulfonothioate HCl | 12-Aminododecyl Phosphonic Acid HCl |

|---|---|---|

| Molecular Formula | C₁₃H₂₈NClO₂S₂ | C₁₂H₂₉ClNO₃P |

| Functional Group | Sulfonothioate | Phosphonic acid |

| Reactivity | Thiol-specific | Metal-binding |

| Applications | Protein modification, surfactants | Catalysis, nanotechnology |

Key Differences :

- Phosphonic acid derivatives exhibit affinity for metal ions, whereas sulfonothioates target thiols .

Surfactant Analogs: Quaternary Ammonium Compounds (QACs)

highlights benzalkonium chloride-C12 (BAC-C12), a QAC with a CMC of ~8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry).

| Property | O-(12-Aminododecyl) Methanesulfonothioate HCl | BAC-C12 |

|---|---|---|

| Head Group | Sulfonothioate | Quaternary ammonium |

| CMC (mM) | Not reported | 8.3 (spectrofluorometry) |

| Charge at Neutral pH | Anionic (sulfonothioate) | Cationic |

| Applications | Biochemical conjugation | Disinfectants, surfactants |

Key Differences :

- QACs like BAC-C12 are cationic surfactants with antimicrobial properties, whereas the target compound’s anionic sulfonothioate group favors disulfide formation .

Research Implications and Limitations

- CMC Variability : As shown in , CMC determination methods (e.g., spectrofluorometry vs. tensiometry) yield slight discrepancies, underscoring the need for standardized protocols when comparing surfactants .

- Functional Group Impact: The sulfonothioate group’s reactivity with thiols distinguishes the target compound from sulfonamides (receptor binding) and phosphonic acids (metal chelation) .

- Data Gaps : The target compound’s CMC, solubility, and stability in biological systems require further investigation to fully assess its utility relative to established surfactants like BAC-C12 .

Biological Activity

O-(12-aminododecyl) methanesulfonothioate hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a long-chain aliphatic amine linked to a methanesulfonothioate moiety, which may influence its solubility and interaction with biological systems. The presence of the methanesulfonothioate group is critical for its biological activity, potentially affecting its reactivity and ability to interact with various biomolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar sulfonothioate structures possess selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related sulfonamide derivatives. Such compounds have demonstrated the ability to inhibit nitric oxide (NO) production in macrophage cell lines, suggesting a mechanism by which they may reduce inflammation . The inhibition of NO production is crucial as excessive NO is associated with various inflammatory diseases.

Cytotoxicity and Antiproliferative Activity

Cytotoxicity assays reveal that compounds with similar structures can exhibit antiproliferative effects against cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent activity against specific cancer types . This suggests that this compound may also possess anticancer properties, warranting further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | IC50 Values (µM) |

|---|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Selective activity against pathogens | 4.2 - 15.2 |

| Anti-inflammatory | Methanesulfonothioate derivatives | Inhibition of NO production | 10.24 - 27.13 |

| Cytotoxic | Aryl and aliphatic derivatives | Antiproliferative effects | 2.51 - 16.87 |

Case Study: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of sulfonamide derivatives, compounds demonstrated significant inhibition of TNF-α in RAW264.7 macrophages. This finding suggests that this compound may similarly modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines .

Case Study: Anticancer Activity

A recent investigation into the antiproliferative properties of related compounds revealed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways. This points to a potential mechanism through which this compound might exert anticancer effects .

Q & A

Q. What are the standard synthetic routes for O-(12-aminododecyl) methanesulfonothioate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling 12-aminododecanol with methanesulfonothioic acid derivatives. Key steps include:

- Sulfonothioate formation : Reacting methanesulfonyl chloride (or analogous reagents) with thiol-containing intermediates under anhydrous conditions to form the sulfonothioate ester .

- Aminoalkyl chain attachment : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the 12-aminododecyl group, followed by hydrochloric acid treatment to form the hydrochloride salt.

- Optimization : Reaction temperature (20–120°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield. Catalysts like DMAP may accelerate coupling efficiency .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Structural confirmation : NMR (¹H/¹³C) for functional group identification and MS (ESI-TOF) for molecular weight validation.

- Purity assessment : HPLC with UV detection (λ = 210–280 nm) or ion-pair chromatography to resolve polar impurities.

- Salt form verification : X-ray diffraction (XRD) or FT-IR to confirm hydrochloride formation .

Q. How does the 12-aminododecyl chain influence the compound’s physicochemical properties?

The long alkyl chain enhances lipophilicity, improving membrane permeability. However, the terminal amine group (protonated at physiological pH) increases water solubility via hydrochloride salt formation. Partition coefficient (logP) studies in octanol/water systems are recommended to quantify this balance .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability across studies)?

- Assay standardization : Ensure consistent buffer pH (critical for amine protonation), temperature, and enzyme/substrate concentrations.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonothioate) that may interfere with activity.

- Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Hygroscopicity management : Store desiccated at –20°C in amber vials to prevent hydrolysis of the sulfonothioate group.

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7 to identify degradation pathways (e.g., amine oxidation or ester hydrolysis) .

Q. How can the compound be functionalized for targeted drug delivery systems?

- Site-selective modification : React the primary amine with NHS esters or maleimide-linkers to conjugate targeting moieties (e.g., antibodies, peptides).

- Prodrug design : Protect the amine with pH-labile groups (e.g., acetyl) to enhance bioavailability, with cleavage triggered in acidic environments (e.g., tumor tissues) .

Q. What computational approaches predict interactions between this compound and biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., glycosidases or proteases) via the sulfonothioate’s electrophilic sulfur.

- MD simulations : Simulate lipid bilayer penetration to assess cellular uptake efficiency, leveraging the alkyl chain’s amphiphilic nature .

Methodological Considerations

- Contradiction analysis : When solubility data conflict, verify solvent purity (e.g., residual water in DMSO) and use dynamic light scattering (DLS) to detect aggregation .

- Synthetic troubleshooting : If coupling yields drop below 60%, substitute DCC with EDC/HOBt to reduce racemization and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.